N-carbobenzoxy-serine

Description

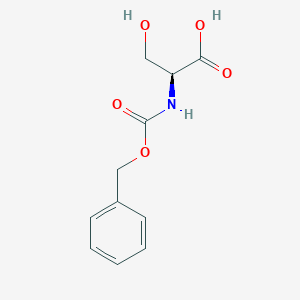

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIDSOFZAKMQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308319 | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-56-1, 1145-80-8 | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzoxy-DL-serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1145-80-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxy-DL-serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of N-carbobenzoxy-L-serine?

An In-depth Technical Guide to the Chemical Properties and Applications of N-carbobenzoxy-L-serine

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-carbobenzoxy-L-serine (also known as N-Cbz-L-serine or Z-L-serine). Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of this crucial molecule, with a focus on its pivotal role as a protecting group in modern peptide synthesis. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to facilitate its effective use in the laboratory.

Introduction: The Strategic Importance of N-carbobenzoxy-L-serine in Synthetic Chemistry

N-carbobenzoxy-L-serine is a derivative of the amino acid L-serine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification is of paramount importance in the stepwise synthesis of peptides and other complex organic molecules. The pioneering work of Bergmann and Zervas in the 1930s introduced the Cbz group as the first reversible Nα-protecting group for peptide synthesis, a development that revolutionized the field by enabling the controlled formation of peptide bonds.[1][2]

The strategic utility of N-Cbz-L-serine lies in the stability of the Cbz group to a wide range of reaction conditions, yet its susceptibility to facile removal under specific, mild conditions. This orthogonality allows for the selective deprotection of the amine, a critical feature in the iterative process of building a peptide chain. This guide will explore the fundamental chemical properties that underpin its function and provide practical insights into its application.

Physicochemical Properties of N-carbobenzoxy-L-serine

N-Cbz-L-serine is a white to off-white crystalline solid at room temperature.[1][3] It is sparingly soluble in water but exhibits good solubility in polar organic solvents such as methanol and dimethyl sulfoxide.[1][3]

Table 1: Key Physicochemical Data for N-carbobenzoxy-L-serine

| Property | Value | References |

| CAS Number | 1145-80-8 | [1][3][4][5][6] |

| Molecular Formula | C11H13NO5 | [1][3][4][7][8] |

| Molecular Weight | 239.23 g/mol | |

| Appearance | White to off-white or cream powder/crystalline solid | [1][3][9] |

| Melting Point | 115-121 °C | [4][5][6][7][9][10] |

| Solubility | Sparingly soluble in water; soluble in methanol and DMSO | [1][3] |

| Specific Rotation [α]D | +5.6° to +6.6° (c=6, AcOH) | |

| pKa | 3.60 ± 0.10 (Predicted) | [1] |

| Stability | Stable under normal temperatures and pressures. May degrade with prolonged exposure to moisture or elevated temperatures. | [1] |

The Chemistry of the Carbobenzoxy Group: Protection and Deprotection

The functionality of N-Cbz-L-serine is defined by the chemistry of the carbobenzoxy protecting group. The Cbz group is introduced to the amino function of L-serine, rendering it unreactive towards acylation and other reactions targeting primary amines.

Synthesis of N-carbobenzoxy-L-serine

The synthesis of N-Cbz-L-serine is typically achieved through the reaction of L-serine with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[1][11] The reaction is generally performed at low temperatures (0–5 °C) to minimize side reactions.[1]

Caption: Synthesis of N-Cbz-L-serine.

Deprotection of the Carbobenzoxy Group

A key advantage of the Cbz group is its facile removal under conditions that are orthogonal to many other protecting groups. The most common method for the deprotection of the Cbz group is catalytic hydrogenolysis.[11][12] This reaction involves the use of a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents.[11] The reaction proceeds via the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.

Acidic conditions, such as treatment with HBr in acetic acid, can also be employed for Cbz group removal.[12] More recently, methods using Lewis acids like AlCl3 in hexafluoroisopropanol (HFIP) have been developed for mild and selective deprotection.[12][13]

Application in Peptide Synthesis: A Step-by-Step Workflow

N-Cbz-L-serine is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2][9][14] The following outlines a generalized workflow for its incorporation into a growing peptide chain.

Caption: Generalized workflow for peptide synthesis using N-Cbz-L-serine.

Experimental Protocol: Coupling of N-Cbz-L-serine in Solution-Phase Synthesis

This protocol describes a representative coupling reaction to form a dipeptide.

Materials:

-

N-Cbz-L-serine

-

Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Amino Component: Dissolve the amino acid methyl ester hydrochloride in DCM. Add one equivalent of TEA to neutralize the hydrochloride and stir for 15 minutes at room temperature.

-

Activation of N-Cbz-L-serine: In a separate flask, dissolve N-Cbz-L-serine and one equivalent of HOBt in DCM. Cool the solution to 0 °C in an ice bath. Add one equivalent of DCC and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Add the solution of the free amino acid methyl ester to the activated N-Cbz-L-serine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

While detailed spectra are beyond the scope of this guide, key features in the NMR and IR spectra of N-Cbz-L-serine are noteworthy for its characterization.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the serine backbone.[15]

-

¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbons of the carbamate and the carboxylic acid, as well as the aromatic and aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the O-H stretch of the hydroxyl group and carboxylic acid.[15][16]

Safety and Handling

N-Cbz-L-serine is considered to have low acute toxicity, though it may cause mild irritation upon contact with eyes or skin.[1] Inhalation of dust may lead to respiratory discomfort.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[5][6][10] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Conclusion

N-carbobenzoxy-L-serine remains a cornerstone in the field of synthetic peptide and medicinal chemistry. Its robust chemical properties, coupled with the reliable methods for its introduction and removal, ensure its continued relevance. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, with the aim of equipping researchers with the necessary knowledge for its successful utilization in their synthetic endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1145-80-8: N-(Benzyloxycarbonyl)-L-serine | CymitQuimica [cymitquimica.com]

- 4. N-Benzyloxycarbonyl-L-serine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. N-Carbobenzyloxy-L-serine | 1145-80-8 [chemnet.com]

- 8. 229510050 [thermofisher.com]

- 9. N-Cbz-L-Serine | 1145-80-8 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. Cbz-Protected Amino Groups [organic-chemistry.org]

- 14. N-Benzyloxycarbonyl-L-serine (1142-30-1) at Nordmann - nordmann.global [nordmann.global]

- 15. N-Cbz-L-Serine(1145-80-8) 1H NMR spectrum [chemicalbook.com]

- 16. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-carbobenzoxy-L-serine: Synthesis, Characterization, and Application

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-carbobenzoxy-L-serine (Cbz-L-Serine or Z-L-Serine). We will delve into its fundamental chemical properties, provide detailed, field-proven protocols for its synthesis and deprotection, and offer insights into the critical role it plays as a protected amino acid in the art of peptide synthesis.

Core Concepts: Structure and Significance

N-carbobenzoxy-L-serine is a derivative of the naturally occurring amino acid L-serine. Its defining feature is the presence of a benzyloxycarbonyl (Cbz or Z) group attached to the alpha-amino nitrogen. This modification is not merely structural; it is a strategic maneuver that is fundamental to the controlled, stepwise construction of peptides and other complex molecules.[1]

The Cbz group serves as a robust protecting group, effectively "masking" the nucleophilicity of the amine. This protection is crucial as it allows for the selective activation and coupling of the carboxylic acid terminus of the amino acid without the risk of uncontrolled self-polymerization.[1] The Cbz group is renowned for its stability across a range of chemical conditions, yet it can be removed cleanly and efficiently under specific, mild conditions, most notably through catalytic hydrogenolysis.[2][3] This strategic protection and deprotection cycle is the cornerstone of classical peptide synthesis.

Chemical Structure

The structure of N-carbobenzoxy-L-serine incorporates the chiral center of L-serine, the carboxylic acid and hydroxyl functional groups of the parent amino acid, and the benzyloxycarbonyl protecting group.

Caption: 2D Chemical Structure of N-carbobenzoxy-L-serine.

Molecular Weight and Formula

A precise understanding of the molecular weight is critical for accurate reagent stoichiometry in synthesis protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₅ | [4] |

| Molecular Weight | 239.22 g/mol | [4][5] |

| CAS Number | 1145-80-8 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 117-120 °C |

Synthesis of N-carbobenzoxy-L-serine: A Validated Protocol

The synthesis of N-Cbz-L-serine is typically achieved via the Schotten-Baumann reaction, where L-serine is acylated with benzyl chloroformate under alkaline conditions. The following protocol is a robust and reliable method for its preparation.

Causality Behind Experimental Choices

-

Alkaline Conditions (pH 8.5-9): The reaction requires a basic environment to deprotonate the amino group of L-serine, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of benzyl chloroformate.[2] Maintaining the pH in this range is a balancing act; too low, and the reaction rate diminishes, too high, and the risk of benzyl chloroformate hydrolysis and racemization of the product increases.[6]

-

Low Temperature (0-5 °C): This is a critical parameter. The reaction is exothermic, and maintaining a low temperature serves two primary purposes: it minimizes the hydrolysis of the benzyl chloroformate reagent and, crucially, it suppresses potential side reactions, including the formation of an oxazolidone byproduct and racemization of the chiral center.[7]

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures and is designed to be a self-validating system, culminating in a purification step that yields high-purity material.[2][7]

Materials:

-

L-Serine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Methylene chloride (or Ethyl Acetate)

-

Water (deionized)

-

Ice

Procedure:

-

Dissolution: In a suitable reaction vessel equipped with a stirrer and pH meter, dissolve L-Serine (e.g., 20.0 g, 190.3 mmol) in water.

-

pH Adjustment: While maintaining the temperature at approximately 25°C, slowly add an aqueous solution of sodium hydroxide to adjust the pH of the serine solution to ~8.5.

-

Acylation: Cool the reaction mixture to 0-5°C using an ice bath. Add benzyl chloroformate (e.g., 36.0 g, 211.0 mmol) dropwise over a period of 1-2 hours. Concurrently, add an aqueous sodium hydroxide solution as needed to maintain the pH between 8.3 and 8.5.

-

Reaction Completion: After the addition of benzyl chloroformate is complete, allow the mixture to stir for an additional 2 hours at 0-5°C.

-

Work-up:

-

Extract the reaction mixture with methylene chloride to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Separate the aqueous phase and adjust the pH to ~7 with concentrated hydrochloric acid.

-

Heat the aqueous phase to ~40°C under a low vacuum to remove any residual methylene chloride.

-

-

Crystallization:

-

Add water to the solution and heat to ~60°C.

-

While maintaining the temperature at ~60°C, adjust the pH to ~2 with concentrated hydrochloric acid.

-

Cool the solution to ~50°C while stirring, and add seed crystals of N-Cbz-L-serine if available.

-

Continue cooling to 0°C to complete the crystallization process.

-

-

Isolation and Drying:

-

Collect the crystalline product by filtration.

-

Wash the filter cake with cold (0-5°C) water.

-

Dry the product under vacuum at ~40°C to a constant weight.

-

Expected Yield: 75-85%

Caption: Workflow for the synthesis of N-carbobenzoxy-L-serine.

Purification and Characterization: Ensuring Quality

The purity of N-Cbz-L-serine is paramount for its successful application in peptide synthesis. The following section details a reliable purification method and the characterization data required to validate the final product.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product, removing any unreacted starting materials and side products.

Protocol:

-

Dissolve the crude N-Cbz-L-serine in a minimal amount of hot ethyl acetate.[7]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold ethyl acetate or petroleum ether, and dry under vacuum.

Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized N-Cbz-L-serine is achieved through spectroscopic analysis. The data below serves as a benchmark for researchers to compare against their own results.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (Representative Data) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H | |

| ~5.10 | s | 2H | -O-CH₂ -Ar | |

| ~4.40 | m | 1H | α-CH | |

| ~3.90 | m | 2H | β-CH₂ | |

| ~5.5-6.0 | d | 1H | NH | |

| ~10-12 | br s | 1H | COOH |

| ¹³C NMR (Representative Data) | Chemical Shift (δ) ppm | Assignment |

| ~173 | C OOH | |

| ~157 | NC =O | |

| ~136 | Ar-C (quat) | |

| ~128.5, 128.0 | Ar-C H | |

| ~67 | -O-C H₂-Ar | |

| ~63 | β-C H₂ | |

| ~57 | α-C H |

(Note: NMR chemical shifts can vary depending on the solvent and concentration. The data presented is a general guide. Sources for NMR data include chemical databases like PubChem and ChemicalBook.)[4][8][9]

Deprotection: Releasing the Amine for Peptide Coupling

The strategic removal of the Cbz group is the final step before the newly liberated amine can participate in the next peptide bond formation. Catalytic transfer hydrogenolysis is a preferred method due to its mild conditions and avoidance of flammable hydrogen gas.[3]

Catalytic Transfer Hydrogenolysis Protocol

Materials:

-

N-Cbz-L-serine

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate

-

Methanol or Ethanol

Procedure:

-

Dissolution: Dissolve the N-Cbz-L-serine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

-

Catalyst and Hydrogen Donor Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[3]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent. The resulting product is L-serine, along with byproducts derived from the ammonium formate. Further purification may be required depending on the subsequent application.

-

Caption: Workflow for Cbz deprotection via catalytic transfer hydrogenolysis.

Conclusion

N-carbobenzoxy-L-serine is a vital building block in the synthesis of peptides and other complex organic molecules. A thorough understanding of its synthesis, purification, and deprotection is essential for any researcher working in these fields. The protocols and data presented in this guide provide a solid foundation for the successful and reliable use of this important compound. By adhering to these validated methods, scientists can ensure the integrity of their synthetic intermediates, leading to higher yields and purities in their final products.

References

- 1. N-Cbz-L-serine | 1145-80-8 | FC19786 | Biosynth [biosynth.com]

- 2. prepchem.com [prepchem.com]

- 3. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-CARBOBENZOXY-DL-SERINE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Cbz-L-Serine(1145-80-8) 1H NMR spectrum [chemicalbook.com]

- 9. bmse000867 L-Serine at BMRB [bmrb.io]

An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-L-serine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-L-serine, a critical building block in modern peptide synthesis and various pharmaceutical research endeavors. The document delves into the underlying chemical principles, offers a detailed, field-proven experimental protocol, and outlines the analytical techniques essential for verifying the compound's identity and purity. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of N-Cbz-L-serine.

Introduction: The Significance of N-Cbz-L-serine

N-(Benzyloxycarbonyl)-L-serine, commonly abbreviated as N-Cbz-L-serine or Z-L-serine, is a derivative of the amino acid L-serine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[1] This protection strategy, pioneered in the early 20th century, was a revolutionary step in the field of peptide chemistry.[2][3] The Cbz group effectively masks the nucleophilicity of the amine, preventing unwanted side reactions during the formation of peptide bonds at the carboxyl terminus.[2][3] Its stability under a range of conditions, coupled with its facile removal via catalytic hydrogenation, makes it an invaluable tool in the multi-step synthesis of complex peptides and proteins.[1][2] N-Cbz-L-serine serves as a key starting material for the synthesis of various α-amino acids and is a fundamental component in the production of numerous therapeutic peptides.[4][5]

The Chemistry of Amine Protection: The Schotten-Baumann Reaction

The synthesis of N-Cbz-L-serine is a classic example of the Schotten-Baumann reaction, a method used to acylate amines or alcohols.[6][7] This reaction is typically performed in a biphasic system, often consisting of an aqueous and an organic solvent.[6][8] The core of the reaction is the nucleophilic acyl substitution where the deprotonated amino group of L-serine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[8]

An aqueous base, such as sodium hydroxide, plays a crucial dual role in this process. Firstly, it deprotonates the amino group of L-serine, enhancing its nucleophilicity. Secondly, it neutralizes the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the desired amide product.[6][9] Maintaining a controlled temperature, typically between 0–5 °C, is critical to minimize the hydrolysis of the benzyl chloroformate reagent and to prevent potential side reactions.[2]

Experimental Protocol: Synthesis of N-Cbz-L-serine

This protocol details a robust and reproducible method for the synthesis of N-Cbz-L-serine.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| L-Serine | C₃H₇NO₃ | 105.09 | 10.5 g | 0.1 |

| Sodium Hydroxide | NaOH | 40.00 | 8.0 g | 0.2 |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 17.1 mL (20.4 g) | 0.12 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For recrystallization | - |

| Hexane | C₆H₁₄ | 86.18 | For recrystallization | - |

Step-by-Step Procedure

-

Dissolution of L-Serine: In a 250 mL beaker, dissolve 10.5 g (0.1 mol) of L-serine in 100 mL of a 2 M sodium hydroxide solution (8.0 g NaOH in 100 mL water). Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C, slowly and simultaneously add 17.1 mL (0.12 mol) of benzyl chloroformate and a 2 M sodium hydroxide solution to the L-serine solution over a period of approximately one hour. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) throughout the addition. Use a pH meter to monitor the pH and add the sodium hydroxide solution as needed.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional two hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract twice with 50 mL portions of diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-Cbz-L-serine will form.

-

Isolation of Crude Product: Collect the white precipitate by vacuum filtration and wash it with cold water.

-

Recrystallization: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate, and then add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Expected Yield and Physical Properties

-

Appearance: White to off-white crystalline powder.[2]

-

Melting Point: 117-120 °C.

-

Solubility: Sparingly soluble in water, but soluble in polar organic solvents like methanol and dimethyl sulfoxide.[1][2]

-

Theoretical Yield: 23.92 g.

-

Expected Yield: 75-85%.

Characterization of N-Cbz-L-serine

Thorough characterization is imperative to confirm the successful synthesis and purity of N-Cbz-L-serine. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆) are as follows:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | ~7.35 | multiplet | 5H |

| Benzyl (CH₂) | ~5.05 | singlet | 2H |

| α-CH | ~4.15 | multiplet | 1H |

| β-CH₂ | ~3.65 | multiplet | 2H |

| NH | ~7.60 | doublet | 1H |

| OH (hydroxyl) | ~5.00 | triplet | 1H |

| OH (carboxyl) | ~12.7 | broad singlet | 1H |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad absorption |

| N-H (Amide) | ~3300 | Sharp absorption |

| C=O (Carbamate) | ~1715 | Strong absorption |

| C=O (Carboxylic Acid) | ~1695 | Strong absorption |

| C=C (Aromatic) | 1600-1450 | Medium absorptions |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. For N-Cbz-L-serine (C₁₁H₁₃NO₅), the expected molecular weight is 239.23 g/mol .[10] Electrospray ionization (ESI) is a common technique for analyzing this type of compound.

Visualizing the Process

Reaction Mechanism

References

- 1. CAS 1145-80-8: N-(Benzyloxycarbonyl)-L-serine | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. N-Cbz-L-Serine | 1145-80-8 [chemicalbook.com]

- 5. N-Benzyloxycarbonyl-L-serine (1142-30-1) at Nordmann - nordmann.global [nordmann.global]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Sentinel of Serine: An In-depth Technical Guide to the N-Carbobenzoxy Protecting Group in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the precise orchestration of chemical reactions is paramount. The ability to selectively mask and unmask reactive functional groups is the cornerstone of building complex molecular architectures. Among the arsenal of protective chemistries, the N-carbobenzoxy (Cbz or Z) group stands as a venerable and versatile tool, particularly for the protection of amino acids like serine. This guide provides a deep dive into the core principles, practical applications, and critical considerations for employing N-carbobenzoxy-serine as a strategic protecting group.

The Imperative for Protection: Why Serine's Hydroxyl and Amino Groups Need a Guardian

Serine, with its primary amino group and a nucleophilic hydroxyl side chain, presents a dual challenge in peptide synthesis.[1][2][3] Unchecked, these reactive sites can lead to a cascade of undesirable side reactions, including self-polymerization and branching, ultimately compromising the integrity and yield of the target peptide.[2][3] The strategic implementation of protecting groups is therefore not merely a procedural step but a fundamental necessity for achieving controlled, sequential peptide bond formation.[2][4]

The ideal protecting group for the α-amino group of serine must be easily introduced, stable throughout various reaction conditions, and readily removable without damaging the nascent peptide chain.[2] The Cbz group, pioneered in the 1930s, fulfills these criteria with remarkable efficacy, solidifying its place in the synthetic chemist's toolkit.[5][6]

The N-Carbobenzoxy Group: A Profile of a Stalwart Protector

The N-carbobenzoxy group is a benzyloxycarbonyl moiety that transforms the nucleophilic amino group of serine into a stable carbamate.[5][6][7] This transformation effectively suppresses the nucleophilicity and basicity of the nitrogen lone pair, preventing it from engaging in unwanted reactions during peptide coupling.[8]

Key Attributes of the Cbz Group:

-

Stability: The Cbz group is robust and stable under a variety of reaction conditions, including those involving weak acids and bases.[4][9]

-

Ease of Introduction: It can be readily introduced by reacting serine with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[5][6][8]

-

Facile Removal: The Cbz group can be cleaved under mild conditions, most commonly through catalytic hydrogenolysis or by treatment with strong acids.[6][7][10][11]

-

Orthogonality: Cbz is orthogonal to other widely used protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), allowing for selective deprotection strategies in complex syntheses.[6][12]

Synthesis of N-Cbz-L-Serine: A Step-by-Step Protocol

The synthesis of N-(Benzyloxycarbonyl)-L-serine is a well-established procedure that involves the reaction of L-serine with benzyl chloroformate in an alkaline aqueous or mixed solvent system.[5]

Experimental Protocol: Synthesis of N-Cbz-L-Serine

-

Dissolution: Dissolve L-serine in a cooled (0–5 °C) aqueous solution of sodium hydroxide.[5]

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution while maintaining the temperature and pH. The reaction is typically carried out under Schotten-Baumann conditions.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Acidification: Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the N-Cbz-L-serine.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or chromatography.[5]

Causality Behind the Choices:

-

Low Temperature: Performing the reaction at 0–5 °C minimizes potential side reactions, such as the hydrolysis of benzyl chloroformate and racemization of the amino acid.[5][13]

-

Alkaline Conditions: The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6][13]

The Core Directive: Deprotection of the Cbz Group

The selective removal of the Cbz group is a critical step that liberates the amino group for subsequent peptide bond formation. The two primary methods for Cbz deprotection are catalytic hydrogenolysis and acid-catalyzed cleavage.[6][10][11]

Catalytic Hydrogenolysis: The Mild and Efficient Path

Catalytic hydrogenolysis is the most common and mildest method for Cbz group removal.[11] It involves the use of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source.[7]

Mechanism of Catalytic Hydrogenolysis:

The reaction proceeds via the reduction of the benzyl ester moiety of the carbamate, leading to the formation of toluene and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[6]

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

-

Dissolution: Dissolve the Cbz-protected serine derivative in a suitable solvent such as methanol or ethanol.[11]

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).[11]

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature.[6]

-

Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.[11]

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[6]

-

Work-up: Concentrate the filtrate under reduced pressure to obtain the deprotected serine derivative.

Diagram: Catalytic Hydrogenolysis of Cbz-Serine

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Catalytic Transfer Hydrogenation: A Safer Alternative

For larger-scale reactions where handling hydrogen gas poses a safety concern, catalytic transfer hydrogenation offers a practical alternative.[11][14] This method utilizes a hydrogen donor in conjunction with a palladium catalyst.[11]

Common Hydrogen Donors:

Experimental Protocol: Cbz Deprotection via Catalytic Transfer Hydrogenation (using Ammonium Formate)

-

Dissolution: Dissolve the Cbz-protected serine derivative in methanol or ethanol.[11]

-

Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[11]

-

Reaction: Stir the mixture at room temperature or with gentle heating.[11]

-

Monitoring and Work-up: Follow the same procedure as for catalytic hydrogenolysis.

Acid-Catalyzed Cleavage: A Metal-Free Approach

Acidic cleavage provides a valuable alternative for substrates that are incompatible with hydrogenation.[10][11] Strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are commonly employed.[10]

Mechanism of Acid-Catalyzed Cleavage:

The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack (SN2) by the counter-ion or solvent, leading to the liberation of the free amine, carbon dioxide, and a benzyl derivative.[6]

Experimental Protocol: Cbz Deprotection using HBr in Acetic Acid

-

Dissolution: Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid.

-

Reagent Addition: Add a solution of 33% HBr in acetic acid (typically a 5-10 molar excess).[10]

-

Reaction: Stir the mixture at room temperature for 1-2 hours.[10]

-

Monitoring: Monitor the reaction by TLC or HPLC.[10]

-

Precipitation: Upon completion, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.[10]

-

Isolation: Collect the precipitate by filtration or centrifugation and wash thoroughly with cold diethyl ether.[10]

References

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 14. researchgate.net [researchgate.net]

The Carbobenzoxy-Serine Lynchpin: A Technical Guide to its Mechanism of Action in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides with defined sequences is a foundational technique in modern drug discovery and biochemical research. The introduction of the carbobenzoxy (Cbz or Z) protecting group by Bergmann and Zervas was a pivotal moment, transforming peptide synthesis from an art of uncontrolled polymerization into a precise science.[1] This guide provides an in-depth analysis of the mechanism of action of N-carbobenzoxy-serine (Cbz-Ser) in peptide synthesis. It explores the core principles of the Cbz protecting group, the detailed mechanism of peptide bond formation, the prevalent side reactions associated with the serine residue, and evidence-based strategies for their mitigation. This document is intended to serve as a technical resource for scientists seeking to leverage Cbz-Ser as a critical building block in the construction of complex peptides.

The Strategic Imperative of Amine Protection: The Role of the Cbz Group

The fundamental challenge in peptide synthesis lies in controlling the inherent reactivity of amino acids, which possess both a nucleophilic amine (-NH₂) and an electrophilic carboxylic acid (-COOH).[1] To achieve sequential and controlled peptide bond formation, the N-terminal amine of one amino acid must be temporarily "masked" or protected to prevent self-polymerization. The carbobenzoxy group is a classic and robust urethane-type protecting group that serves this purpose admirably.[2]

The Cbz group is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] This converts the highly nucleophilic amine into a significantly less reactive carbamate, which is stable to a variety of reaction conditions used for peptide coupling.[1] A key advantage of the Cbz group is its orthogonality with other common protecting groups like Boc and Fmoc, allowing for selective deprotection strategies in complex syntheses.[2]

The removal of the Cbz group is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst), which cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene.[4] This deprotection method is exceptionally mild and occurs at a neutral pH, preserving the integrity of acid- or base-labile functional groups within the peptide chain.[5]

The Core Mechanism: Peptide Bond Formation with N-Cbz-Serine

The formation of a peptide bond is a condensation reaction that requires the activation of the C-terminal carboxylic acid of the N-protected amino acid. This activated intermediate is then susceptible to nucleophilic attack by the free amine of the incoming amino acid ester. A widely used and effective method for this activation involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions.[1][6]

The mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid of N-Cbz-serine attacks the DCC molecule to form a highly reactive O-acylisourea intermediate.

-

Formation of the HOBt Ester: The O-acylisourea is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form a less reactive but still highly efficient acylating agent, the Cbz-Ser-OBt ester. This step is crucial for minimizing racemization.[6][7]

-

Peptide Bond Formation: The amino group of the C-terminal amino acid ester then attacks the carbonyl carbon of the Cbz-Ser-OBt ester, forming a tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the new peptide bond, yielding the protected dipeptide.

References

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. peptide.com [peptide.com]

Introduction: The Foundational Role of N-Cbz-Serine in Synthesis

An In-depth Technical Guide to the Physical Properties and Appearance of N-Cbz-Serine Powder

N-(Benzyloxycarbonyl)-L-serine, commonly abbreviated as N-Cbz-L-serine or Z-L-serine, is a cornerstone derivative of the amino acid L-serine. Its strategic importance in the fields of peptide synthesis, medicinal chemistry, and drug development stems from the protective nature of the benzyloxycarbonyl (Cbz or Z) group. This group temporarily masks the nucleophilicity of the serine's amino group, thereby enabling chemists to direct reactions with high selectivity to other parts of the molecule.[1] The pioneering work in the 1930s on benzyloxycarbonyl protecting groups revolutionized peptide synthesis, allowing for the methodical construction of complex polypeptide chains.[1]

A thorough understanding of the physical and chemical properties of N-Cbz-serine powder is not merely academic; it is a critical prerequisite for its effective use. For researchers, scientists, and drug development professionals, this knowledge underpins quality assessment, ensures reproducibility in synthetic protocols, and dictates appropriate handling and storage procedures. This guide provides a detailed examination of these properties, grounded in established data and practical, field-proven methodologies.

Molecular Structure and its Physicochemical Implications

The physical characteristics of N-Cbz-serine are a direct manifestation of its molecular architecture. The molecule integrates several key functional groups: a carboxylic acid, a primary alcohol (from the serine side chain), and a carbamate, which incorporates a bulky, aromatic benzyl group.

-

Chemical Structure: (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid[2]

Caption: 2D structure of N-Cbz-L-serine.

This combination of polar groups (hydroxyl, carboxyl) and a nonpolar aromatic ring imparts an amphiphilic character to the molecule. The Cbz group significantly increases the molecular weight and steric bulk compared to native L-serine, reducing its solubility in water while enhancing it in various organic solvents. The presence of hydrogen bond donors (-OH, -NH, -COOH) and acceptors (C=O, -OH) dictates its crystalline packing and contributes to its relatively high melting point.

Core Physical and Chemical Properties

For any laboratory application, a baseline understanding of the material's key identifiers and properties is essential. The following table summarizes the fundamental data for N-Cbz-L-serine.

| Property | Value | Source(s) |

| CAS Number | 1145-80-8 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₅ | [1][2] |

| Molecular Weight | 239.23 g/mol | [2][5] |

| Appearance | White to off-white or light cream crystalline powder | [1][3][6][7][8] |

| Odor | Odorless or faint characteristic odor | [1][3][4] |

| Melting Point | 115 - 121 °C | [3][4][9] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, chloroform, dichloromethane, and methanol. | [1][8][10] |

| Specific Rotation [α]20/D | +5.6° to +6.6° (c=6, Acetic Acid) | [5][6] |

| pKa (Predicted) | 3.60 ± 0.10 | [1][11] |

Appearance, Morphology, and Solubility Profile

Appearance: High-purity N-Cbz-L-serine typically presents as a white to almost white powder or crystalline solid.[5][6] The term "light cream" or "off-white" is also frequently used in supplier specifications, which can be indicative of trace impurities but is often within acceptable limits for most synthetic applications.[1][3][7] Significant deviation from this color profile (e.g., yellowing) may suggest degradation, possibly due to prolonged exposure to heat or light, or the presence of impurities from synthesis.

Solubility: The solubility is a direct consequence of the molecule's structure.

-

Water: The compound is sparingly soluble in water.[1] While the carboxyl and hydroxyl groups can engage in hydrogen bonding with water, the large, hydrophobic benzyloxycarbonyl group dominates, limiting aqueous solubility.

-

Organic Solvents: It exhibits good solubility in several organic solvents. It is known to be soluble in methanol, ethanol, dichloromethane, and chloroform.[8][10] This solubility is crucial for its use in solution-phase peptide synthesis and for purification via recrystallization.

Experimental Protocols for Physical Characterization

Verifying the physical properties of a starting material is a self-validating step that ensures the integrity of subsequent experiments.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will melt over a sharp, narrow temperature range (typically < 2°C). Impurities disrupt the crystal lattice, typically depressing and broadening the melting point range.

Methodology:

-

Sample Preparation: Place a small amount (1-2 mg) of the dry N-Cbz-serine powder into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the sample. Use a rapid heating rate to approach the expected melting point (around 110°C), then reduce the rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂. For N-Cbz-L-serine, this range should fall within the expected 115-121°C.[9]

Caption: Workflow for melting point determination.

Protocol: Spectroscopic Confirmation via FTIR

Causality: Infrared (IR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing a molecular "fingerprint" of the compound.

Methodology:

-

Sample Preparation: Prepare a sample using either the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry to avoid a broad O-H stretch from water obscuring the spectrum.

-

Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Spectral Analysis: Confirm the presence of characteristic absorption bands:

-

~3400-3200 cm⁻¹: Broad peak corresponding to O-H (hydroxyl and carboxylic acid) and N-H stretching.

-

~3030 cm⁻¹: C-H stretching from the aromatic ring.

-

~1720-1680 cm⁻¹: Strong C=O stretching from the carbamate and carboxylic acid groups.

-

~1530 cm⁻¹: N-H bending.

-

~1250 cm⁻¹: C-O stretching.

-

Stability, Storage, and Safety

Stability and Storage: N-Cbz-L-serine is stable under normal ambient temperatures and pressures.[1] However, to prevent potential degradation from moisture or other environmental factors, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (-20°C or room temperature in a dark place) is recommended.[1][5]

Safety and Handling: According to safety data sheets, N-Cbz-L-serine is not classified as a hazardous substance under OSHA 2012 or GHS criteria.[2][3][4] However, standard laboratory precautions are essential. It may cause mild irritation upon contact with skin or eyes, and inhalation of the powder should be avoided.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the material.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

In case of contact: If it comes into contact with eyes, rinse immediately with plenty of water.[12] If it contacts skin, wash off with soap and water.[12]

Conclusion

N-Cbz-L-serine is a white to off-white crystalline powder whose physical properties are a direct reflection of its molecular structure. Its characteristic melting point, solubility profile, and spectroscopic fingerprint are critical parameters for identity and purity confirmation. For the research scientist, adherence to proper characterization protocols is a self-validating system that builds trustworthiness into every synthetic step, ensuring that this vital building block performs reliably in the intricate process of peptide synthesis and drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. N-Benzyloxycarbonyl-L-serine | 1145-80-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. N-Benzyloxycarbonyl-L-serine | 1145-80-8 | TCI EUROPE N.V. [tcichemicals.com]

- 7. N-Cbz-L-Serine | 1145-80-8 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. N-Benzyloxycarbonyl-L-serine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Solubility of N-carbobenzoxy-serine for Researchers and Drug Development Professionals

Introduction

N-carbobenzoxy-serine (Cbz-Serine or Z-Serine) is a pivotal intermediate in synthetic organic chemistry, most notably as a protected amino acid building block in peptide synthesis.[1][2] The carbobenzoxy (Cbz or Z) group, pioneered in the 1930s, serves as a crucial protecting group for the amine functionality of serine, preventing unwanted side reactions during the stepwise assembly of peptide chains.[2] The success of any synthetic protocol, particularly during reaction setup, workup, and purification, is fundamentally dictated by the solubility characteristics of the reagents and products. Understanding the solubility of Cbz-Serine in a diverse array of solvent systems is therefore not merely a matter of convenience but a critical parameter for process optimization, yield maximization, and impurity profile control.

This in-depth technical guide provides a comprehensive overview of the solubility of Cbz-Serine. Moving beyond a simple tabulation of data, this document elucidates the underlying physicochemical principles governing its solubility, presents collated quantitative and qualitative data, and furnishes a detailed, field-tested protocol for determining solubility. This guide is intended to empower researchers, chemists, and drug development professionals to make informed decisions when designing, executing, and scaling up synthetic processes involving this essential compound.

Theoretical Framework: Molecular Structure and Its Influence on Solubility

The solubility behavior of a molecule is a direct consequence of its structure. Cbz-Serine (C11H13NO5, Molar Mass: 239.22 g/mol ) is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions, which dictates its interaction with various solvents.[3][4]

-

Hydrophobic Region: The benzyl group (C6H5CH2-) of the carbobenzoxy moiety is nonpolar and aromatic. This region favors interactions with nonpolar or weakly polar organic solvents through van der Waals forces and π-stacking interactions.

-

Hydrophilic Regions: The molecule contains several polar functional groups capable of hydrogen bonding:

-

Carboxylic Acid (-COOH): This group can act as both a hydrogen bond donor and acceptor. Its acidity (predicted pKa ≈ 3.60) means it can be deprotonated in basic conditions to form a highly polar carboxylate salt (-COO⁻), significantly enhancing aqueous solubility.[3]

-

Hydroxyl Group (-OH): The side-chain alcohol is a potent hydrogen bond donor and acceptor, contributing significantly to solubility in protic solvents like water and alcohols.

-

Carbamate Linkage (-NH-C=O): This group contains a hydrogen bond donor (N-H) and acceptor (C=O), further enhancing polarity.

-

The interplay between the bulky, nonpolar benzyl group and the multiple polar, hydrogen-bonding functional groups results in a nuanced solubility profile. A solvent's ability to effectively solvate both regions determines its efficacy in dissolving Cbz-Serine.

Caption: Molecular structure of Cbz-Serine highlighting its amphiphilic nature.

Solubility Data for this compound

The following table summarizes available quantitative and qualitative solubility data for Cbz-Serine in various solvents. A recent comprehensive study systematically measured the mole fraction solubility in 12 different solvents at temperatures ranging from 283.15 K (10°C) to 323.15 K (50°C).[5] This provides the most reliable quantitative data currently available. Qualitative data is drawn from various chemical supplier and safety datasheets.

| Solvent | Solvent Class | Quantitative Solubility (mol fraction x₁) at 323.15 K (50°C) | Qualitative Description | Source(s) |

| Acetone | Polar Aprotic | 0.2055 | Soluble | [5] |

| Isopropanol | Polar Protic | ~0.18 (estimated from graph) | Soluble | [5] |

| n-Propanol | Polar Protic | ~0.17 (estimated from graph) | Soluble | [5] |

| sec-Butanol | Polar Protic | ~0.15 (estimated from graph) | Soluble | [5] |

| n-Butanol | Polar Protic | ~0.14 (estimated from graph) | Soluble | [5] |

| 2-Butanone (MEK) | Polar Aprotic | ~0.13 (estimated from graph) | Soluble | [5] |

| Isobutanol | Polar Protic | ~0.12 (estimated from graph) | Soluble | [5] |

| n-Pentanol | Polar Protic | ~0.12 (estimated from graph) | Soluble | [5] |

| Methyl Acetate | Polar Aprotic | ~0.10 (estimated from graph) | Soluble | [5] |

| Ethyl Acetate | Polar Aprotic | ~0.08 (estimated from graph) | Soluble | [5][6] |

| Acetonitrile | Polar Aprotic | ~0.02 (estimated from graph) | Soluble | [5] |

| Water | Polar Protic | 0.0016 (at 323.15 K) | Sparingly Soluble | [2][5] |

| Ethanol | Polar Protic | Not explicitly in the main study, but high | Soluble | [3][7] |

| Chloroform | Chlorinated | - | Soluble | [3][7] |

| Dichloromethane (DCM) | Chlorinated | - | Soluble | [3][7] |

| Methanol | Polar Protic | - | Soluble (almost transparent solution) | |

| Acetic Acid | Polar Protic | - | Soluble (C=6) |

Key Insights from Data:

-

Temperature Dependence: For all 12 solvents tested quantitatively, the solubility of Cbz-Serine increases with increasing temperature.[5] This indicates an endothermic dissolution process, which is typical for crystalline solids.

-

Polarity and Hydrogen Bonding: While solubility is generally correlated with solvent polarity, other factors are at play.[5] For instance, its highest solubility is in acetone, a polar aprotic solvent, suggesting that factors like structural similarity can be highly influential.[5] The high solubility in various alcohols (isopropanol, n-propanol, etc.) highlights the importance of hydrogen bonding.[5]

-

Aqueous Solubility: Cbz-Serine is only sparingly soluble in neutral water.[2][5] This is due to the dominant hydrophobic character of the Cbz group and the energy required to break the crystal lattice of the solid. Solubility can be significantly increased in aqueous solutions by adjusting the pH to be basic (e.g., using NaHCO₃ or NaOH) to deprotonate the carboxylic acid.

Experimental Protocol: Gravimetric Method for Solubility Determination

To ensure trustworthy and reproducible results in your own laboratory, a robust experimental protocol is essential. The static gravimetric method is a reliable and widely used technique for determining the solid-liquid equilibrium solubility of compounds.[5]

Objective: To accurately measure the solubility of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Jacketed glass vessel or crystallizer

-

Thermostatic water bath with circulator (±0.1°C precision)

-

Magnetic stirrer and stir bars

-

Syringe with a filter tip (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or petri dishes

-

Analytical balance (±0.0001 g precision)

-

Drying oven

Step-by-Step Methodology:

-

System Setup:

-

Assemble the jacketed glass vessel and connect it to the thermostatic water bath.

-

Set the water bath to the desired experimental temperature (e.g., 298.15 K / 25°C) and allow the system to equilibrate.

-

-

Sample Preparation:

-

Add a known volume of the solvent to the glass vessel.

-

Add an excess amount of solid Cbz-Serine to the solvent to ensure that a saturated solution is formed and that solid remains present throughout the experiment.

-

-

Equilibration:

-

Begin stirring the mixture at a constant rate sufficient to keep the solid suspended but not so vigorous as to cause significant aeration.

-

Allow the slurry to stir for a sufficient time to reach solid-liquid equilibrium. A minimum of 60 minutes is recommended, though 24 hours is often used to be certain.[8] It is best practice to determine the equilibrium time for a new system by taking measurements at various time points (e.g., 1, 2, 6, 12, 24 hours) until the measured concentration is constant.[8]

-

-

Sampling:

-

Stop the stirring and allow the excess solid to settle for approximately 30 minutes, while maintaining the temperature.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe fitted with a filter. Pre-heating the syringe to the experimental temperature prevents premature crystallization of the solute.

-

-

Mass Determination:

-

Quickly dispense the filtered saturated solution into a pre-weighed (tared) weighing bottle and record the total mass (solution + bottle).

-

Place the open weighing bottle in a drying oven at a suitable temperature (e.g., 50-60°C) until all the solvent has evaporated and a constant mass of the residual solid (Cbz-Serine) is achieved.[8] This may take several hours.

-

Cool the bottle in a desiccator before weighing to prevent moisture absorption. Record the final mass (solid + bottle).

-

-

Calculation:

-

Calculate the mass of the saturated solution (m_solution) and the mass of the dissolved Cbz-Serine (m_solute).

-

Calculate the mass of the solvent (m_solvent = m_solution - m_solute).

-

The solubility can then be expressed in various units, such as mole fraction (x₁):

-

x₁ = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

-

Where M_solute and M_solvent are the molar masses of Cbz-Serine and the solvent, respectively.

-

-

Caption: Workflow for solubility determination using the gravimetric method.

Conclusion

The solubility of this compound is a complex function of its amphiphilic molecular structure. It exhibits high solubility in a range of polar organic solvents, particularly acetone and various alcohols, with solubility increasing predictably with temperature.[5] Conversely, it is only sparingly soluble in neutral water.[2][5] This behavior is governed by the solvent's ability to engage in hydrogen bonding with the molecule's hydroxyl, carboxyl, and carbamate groups while also accommodating the nonpolar carbobenzoxy moiety. For practical applications, this guide provides both a robust dataset and a detailed, self-validating experimental protocol, enabling researchers to confidently handle Cbz-Serine, optimize reaction and purification conditions, and troubleshoot potential solubility-related challenges in their synthetic endeavors.

References

- 1. N-Cbz-L-Serine | 1145-80-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Collection - Solubility and Hansen Solubility Parameters of NâBenzyloxycarbonylâlâserine in 12 Monosolvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 6. N-Cbz-D-Serine | 6081-61-4 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

Stability and storage conditions for N-carbobenzoxy-L-serine.

An In-Depth Technical Guide to the Stability and Storage of N-carbobenzoxy-L-serine

Authored by: A Senior Application Scientist

Introduction: The Critical Role of N-carbobenzoxy-L-serine in Synthesis

N-carbobenzoxy-L-serine (Cbz-L-Serine or Z-L-Serine) is a pivotal building block in the landscape of peptide synthesis and complex organic chemistry.[1][2] The carbobenzoxy (Cbz or Z) group, pioneered in the 1930s, serves as a robust protecting group for the primary amine of L-serine, preventing unwanted side reactions during the intricate process of peptide chain elongation.[1][3] Its stability under certain conditions and predictable cleavage under others make it an invaluable tool for chemists. However, the very reactivity that makes it a useful protecting group also predisposes it to degradation if not handled and stored with precision.

This guide provides an in-depth analysis of the factors governing the stability of N-carbobenzoxy-L-serine. We will explore the underlying chemical principles, degradation pathways, and provide evidence-based protocols for storage and handling, ensuring the integrity of this critical reagent from procurement to application.

Physicochemical Profile of N-carbobenzoxy-L-serine

A thorough understanding of a compound's physical and chemical properties is the foundation of its stable handling. N-carbobenzoxy-L-serine is a white to cream-colored crystalline powder.[1][2][4] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1145-80-8 | [4][5][6] |

| Molecular Formula | C₁₁H₁₃NO₅ | [1][5] |

| Molecular Weight | 239.22 g/mol | [6] |

| Appearance | White to cream powder/crystals | [1][5][7] |

| Melting Point | 115 - 120 °C | [4][6][7] |

| Optical Activity | [α]²⁰/D +5.5° to +6.5° (c=variable, in acetic acid) | [5][6] |

| Solubility | Sparingly soluble in water. Soluble in acetic acid. | [1][6] |

Core Stability Analysis: Factors Influencing Degradation

N-carbobenzoxy-L-serine is moderately stable under ambient conditions but is susceptible to degradation from several environmental factors.[1] Understanding the causality behind its instability is crucial for developing effective storage strategies.

Thermal Stress

Elevated temperatures are a primary catalyst for the degradation of many complex organic molecules, and Cbz-L-Serine is no exception.

-

Causality: Increased thermal energy can overcome the activation energy barriers for various degradation reactions. While the molecule is stable at room temperature for short periods, prolonged exposure can lead to slow decomposition.[1] For long-term stability, minimizing molecular motion and kinetic energy through cold storage is paramount. This is why many suppliers recommend storage at temperatures ranging from room temperature to as low as -20°C.[1][8] The -20°C condition effectively halts most potential degradation pathways, ensuring multi-year stability.

Moisture and Humidity (Hydrolysis)

Exposure to moisture is a significant risk, primarily due to the potential for hydrolysis of the carbamate linkage.

-

Causality: The carbamate bond, while relatively stable, can be cleaved by water, especially under acidic or basic conditions. This hydrolytic pathway breaks the Cbz group from the serine nitrogen, yielding L-serine, benzyl alcohol, and carbon dioxide. Storing the compound in a tightly sealed container is a mandatory first line of defense.[1][4] For high-purity applications or long-term archival, storage over a desiccant or under an inert atmosphere (e.g., Argon, Nitrogen) is strongly advised to mitigate this risk.

Photostability

While not as acutely sensitive as some photolabile compounds, protection from light is a prudent measure.

-

Causality: The benzyloxycarbonyl group contains an aromatic ring that can absorb UV radiation. While deprotection of Cbz groups typically requires specific photochemical conditions (e.g., irradiation at ~254 nm), prolonged exposure to broad-spectrum light, especially high-intensity laboratory lighting, can contribute to gradual degradation.[9] Therefore, storing the material in an amber vial or in a dark place is recommended to eliminate light as a variable.[1]

Chemical Incompatibility

The inherent reactivity of Cbz-L-Serine dictates its incompatibility with certain classes of chemicals.

-

Strong Oxidizing Agents: These are explicitly listed as incompatible materials in safety data sheets.[4][7]

-

Causality: Strong oxidizers can attack multiple sites on the molecule. The benzylic position is susceptible to oxidation, and the serine side-chain alcohol can also be oxidized. Such reactions would destroy the molecule's integrity and generate impurities.

-

-

Strong Acids and Bases: The Cbz group is known to be stable to moderately acidic (e.g., TFA) and basic (e.g., piperidine) conditions, which is a key feature of its utility in peptide synthesis.[9][10] However, harsh acidic or basic conditions will promote the hydrolysis of the carbamate bond, as discussed above.

-

Reducing Agents (Hydrogenolysis): The most common method for cleaving the Cbz group is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst).[3][11] This reaction reductively cleaves the benzyl-oxygen bond.

-

Causality: This highlights a critical incompatibility. The presence of catalytic metals and a hydrogen source will rapidly deprotect the amine. Care must be taken to ensure Cbz-L-Serine is not stored in proximity to these reagents or on contaminated surfaces.

-

Degradation Pathways and Impurity Profile

Instability directly leads to the formation of impurities, which can compromise experimental outcomes and the safety of final products. The primary degradation pathway of concern during storage is hydrolysis.

Caption: Primary hydrolytic degradation pathway for Cbz-L-Serine.

The key impurities to monitor in an aging sample of Cbz-L-Serine would therefore be free L-serine and benzyl alcohol. The presence of these impurities can be readily detected using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Recommended Storage and Handling Protocols

Based on the scientific principles outlined above, the following protocols are recommended to ensure the long-term stability and integrity of N-carbobenzoxy-L-serine.

| Condition | Short-Term Storage (Working Stock, < 3 months) | Long-Term Storage (Archival, > 3 months) | Rationale |

| Temperature | Room Temperature (15-25°C) or Refrigerated (2-8°C) | -20°C or colder | Minimizes thermal degradation kinetics.[1] |

| Atmosphere | Tightly sealed container. | Tightly sealed container under inert gas (Ar/N₂) with a desiccant. | Prevents hydrolysis by excluding moisture.[1][4] |

| Light | Store in an opaque or amber container. Keep in a cabinet or drawer. | Store in an opaque or amber container inside a freezer. | Prevents potential photodegradation.[1][9] |

| Handling | Use clean, dry spatulas and weigh in a low-humidity environment if possible. Reseal container promptly. | Handle in a glove box or glove bag for critical applications. Aliquot material upon receipt to avoid repeated freeze-thaw cycles and atmospheric exposure of the bulk stock. | Minimizes introduction of atmospheric moisture and contaminants. |

Experimental Workflow: Stability Assessment via Stress Testing

In a drug development context, a forced degradation or stress testing study is a self-validating system to understand a compound's stability profile, adhering to principles outlined in guidelines like those from the ICH.[12][13] This workflow provides empirical data to confirm the theoretical stability analysis.

Protocol Outline: Forced Degradation Study

-

Sample Preparation: Prepare several accurately weighed samples of N-carbobenzoxy-L-serine from a single batch. Dissolve in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions: Expose individual samples to a range of accelerated degradation conditions:

-

Acidic: Add 0.1 M HCl, incubate at 60°C.

-

Basic: Add 0.1 M NaOH, incubate at 60°C.

-

Oxidative: Add 3% H₂O₂, incubate at room temperature.

-

Thermal: Heat the solid powder at 80°C.

-

Photolytic: Expose solution to a calibrated UV/Vis light source.

-

-

Time Points: Remove aliquots from each stress condition at set time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base).

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (typically a reverse-phase C18 column with a UV detector).

-

Data Evaluation:

-

Quantify the percentage of remaining N-carbobenzoxy-L-serine.

-

Identify and quantify major degradation products by comparing retention times and, ideally, using mass spectrometry (LC-MS).

-

This data confirms the degradation pathways and establishes the compound's lability under specific stresses.

-

Caption: Workflow for a forced degradation study of Cbz-L-Serine.

Conclusion

The chemical integrity of N-carbobenzoxy-L-serine is fundamental to its successful application in research and development. While stable under normal, controlled conditions, its long-term viability is critically dependent on mitigating exposure to heat, moisture, light, and incompatible chemicals. By implementing the scientifically-grounded storage and handling protocols detailed in this guide, researchers can ensure the purity and reactivity of this essential reagent, safeguarding the reliability and success of their synthetic endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-Cbz-L-Serine | 1145-80-8 [chemicalbook.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. fishersci.com [fishersci.com]